

5-Amino-1-methyl-2-oxoindoline CAS number verification

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Amino-1-methyl-2-oxoindoline

Cat. No.: B1290326

[Get Quote](#)

An In-depth Technical Guide on **5-Amino-1-methyl-2-oxoindoline** and the Related Compound 5-Amino-1MQ

Introduction

This technical guide serves to clarify the chemical identity and available technical data for **5-Amino-1-methyl-2-oxoindoline**. Initial database searches have indicated a significant potential for confusion between this compound and a similarly named, more extensively researched molecule, 5-Amino-1MQ (5-amino-1-methylquinolinium). This document will first address **5-Amino-1-methyl-2-oxoindoline** directly, presenting its verified Chemical Abstracts Service (CAS) number and all available physicochemical data. Subsequently, it will provide a comprehensive overview of 5-Amino-1MQ, which aligns more closely with the typical interests of researchers and drug development professionals due to its well-defined biological activity.

Part 1: 5-Amino-1-methyl-2-oxoindoline

This section focuses on the verified data for the specifically requested compound.

CAS Number Verification

The CAS number for **5-Amino-1-methyl-2-oxoindoline** has been verified as 20870-91-1[1][2][3].

Data Presentation

A summary of the chemical and physical properties of **5-Amino-1-methyl-2-oxoindoline** is presented below.

Property	Value	Source
CAS Number	20870-91-1	[1] [2] [3]
Molecular Formula	C ₉ H ₁₀ N ₂ O	[1] [3]
Molecular Weight	162.19 g/mol	[1] [3]
IUPAC Name	5-amino-1-methyl-1,3-dihydro-2H-indol-2-one	[2] [3]
Synonyms	5-amino-1-methylindolin-2-one, 5-amino-1-methyl-1,3-dihydro-indol-2-one	[2] [3] [4]
Physical Form	Solid	[2]
Melting Point	109 °C	[2] [4]
Boiling Point	471.9 °C at 760 mmHg	[2]
Purity	Typically ≥97%	[2]

Experimental Protocols

Synthesis of **5-Amino-1-methyl-2-oxoindoline**[\[4\]](#)

A common method for the synthesis of **5-Amino-1-methyl-2-oxoindoline** involves the reduction of its nitro precursor.

- Starting Material: 1-methyl-5-nitroindolin-2-one (0.48 mmol)
- Catalyst: Palladium on carbon (Pd/C, 10% by weight)
- Solvent: Methanol (20 mL)
- Procedure:

- Suspend 1-methyl-5-nitroindolin-2-one in methanol in a round-bottom flask.
- Add the Pd/C catalyst to the suspension.
- Seal the flask and place it under a hydrogen atmosphere.
- Allow the reaction to proceed for 18 hours.
- Evacuate the hydrogen gas and introduce an inert atmosphere (e.g., argon).
- Filter the reaction mixture through celite to remove the catalyst.
- Wash the celite pad with ethyl acetate.
- Evaporate the volatiles from the filtrate to yield the final product, **5-Amino-1-methyl-2-oxoindoline**.

Note: At the time of this writing, there is no readily available information in the public domain regarding the biological activity or associated signaling pathways for **5-Amino-1-methyl-2-oxoindoline**.

Part 2: 5-Amino-1MQ (5-amino-1-methylquinolinium)

Due to the similarity in nomenclature and the extensive research available, this section details the properties and biological significance of 5-Amino-1MQ, a compound of high interest in metabolic disease and aging research.

CAS Number Verification

The CAS number for 5-Amino-1MQ is 42464-96-0[5][6][7].

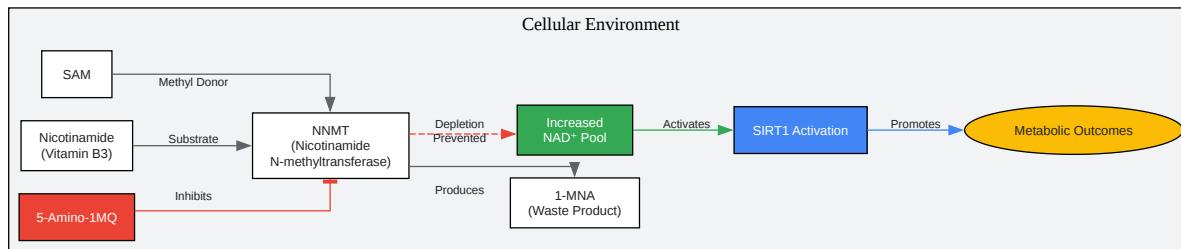
Data Presentation

A summary of the key properties of 5-Amino-1MQ is provided below.

Property	Value	Source
CAS Number	42464-96-0	[5] [6] [7]
Molecular Formula	$C_{10}H_{11}N_2^+$ (as a quinolinium ion)	[5] [6]
Molecular Weight	159.21 g/mol	[5] [6]
Synonyms	5-amino-1-methylquinolinium	[5]
Primary Target	Nicotinamide N-methyltransferase (NNMT)	[8] [9] [10]
Purity	Typically >99% for research grade	[6]
NNMT Inhibition (IC_{50})	~1 μ M	[6]
Appearance	Reddish-brown solid	[11]

Core Mechanism and Signaling Pathway

5-Amino-1MQ is a small, membrane-permeable molecule that functions as an inhibitor of the enzyme Nicotinamide N-methyltransferase (NNMT)[\[9\]](#)[\[10\]](#). NNMT is a cytosolic enzyme that plays a crucial role in cellular metabolism by catalyzing the methylation of nicotinamide (a form of vitamin B3)[\[9\]](#). This process consumes S-adenosylmethionine (SAM), a universal methyl donor.


The inhibition of NNMT by 5-Amino-1MQ initiates a signaling cascade with significant metabolic consequences:

- Increased NAD^+ Levels: By blocking NNMT, 5-Amino-1MQ prevents the consumption of the nicotinamide pool, leading to an increase in cellular levels of Nicotinamide Adenine Dinucleotide (NAD^+)[\[8\]](#)[\[12\]](#). NAD^+ is a critical coenzyme for numerous cellular processes, including energy production and DNA repair[\[8\]](#).
- SIRT1 Activation: The elevated NAD^+ levels subsequently activate sirtuins, particularly SIRT1, which are NAD^+ -dependent deacetylases[\[8\]](#).

- Metabolic Reprogramming: Activated SIRT1 influences downstream metabolic pathways, promoting fat oxidation and improving mitochondrial efficiency[8].

This mechanism makes 5-Amino-1MQ a target of interest for research into obesity, type 2 diabetes, and age-related metabolic decline[10][13].

Signaling Pathway Diagram

[Click to download full resolution via product page](#)

Caption: Signaling pathway of 5-Amino-1MQ as an NNMT inhibitor.

Experimental Protocols

Quantification of 5-Amino-1MQ in Rat Plasma (LC-MS/MS)[14][15]

This method is used to determine the concentration of 5-Amino-1MQ in biological samples for pharmacokinetic studies.

- Sample Preparation:
 - Extract 5-Amino-1MQ from plasma or urine samples using protein precipitation.
- Chromatography:
 - Column: ACE® Excel™ C₁₈ column (2 μm, 50 × 2.1 mm).

- Mobile Phase: A binary gradient system of water (A) and acetonitrile (B), both containing 0.1% formic acid.
- Mass Spectrometry:
 - Instrument: API 4000 QTRAP hybrid triple quadrupole mass spectrometer.
 - Mode: Multiple reaction monitoring (MRM) in positive mode.
 - Transitions: m/z 159.100 → 90.00 for 5-Amino-1MQ.
- Results: The method is linear in the concentration range of 10-2500 ng/mL, with high precision and accuracy.

NNMT Inhibition Assay[\[12\]](#)

This assay measures the ability of 5-Amino-1MQ to inhibit NNMT activity in adipocytes.

- Cell Culture: Use fully differentiated adipocytes, which have high NNMT expression.
- Treatment:
 - Treat the adipocytes with varying concentrations of 5-Amino-1MQ for 24 hours.
- Analysis:
 - Measure the intracellular levels of 1-methylnicotinamide (1-MNA), the product of the NNMT reaction.
 - A decrease in 1-MNA levels indicates inhibition of NNMT.
- Calculation: A dose-response curve can be generated to calculate the EC₅₀ value, which for 5-Amino-1MQ is approximately 2.3 μM in adipocytes[\[12\]](#).

SIRT1 Activity Assay[\[12\]](#)

This assay determines if 5-Amino-1MQ directly affects SIRT1 activity.

- Procedure:

- A fluorometric assay using a recombinant human SIRT1 enzyme.
- A fluorogenic peptide substrate (e.g., from p53 residues) and NAD⁺ co-substrate are used.
- Test 5-Amino-1MQ across a range of concentrations (e.g., 30 nM to 600 μM).
- Results: Studies have shown that 5-Amino-1MQ does not significantly inhibit SIRT1 activity at pharmacologically relevant concentrations, indicating its high selectivity for NNMT[12].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. matrixscientific.com [matrixscientific.com]
- 2. 5-Amino-1-methyl-2,3-dihydro-1H-indol-2-one | 20870-91-1 [sigmaaldrich.com]
- 3. 5-Amino-1-methyl-2-oxoindoline | C9H10N2O | CID 22692470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. peptidesciences.com [peptidesciences.com]
- 6. peptidesalpha.com [peptidesalpha.com]
- 7. echemi.com [echemi.com]
- 8. swolverine.com [swolverine.com]
- 9. peptidesciences.com [peptidesciences.com]
- 10. amazing-meds.com [amazing-meds.com]
- 11. Supply NNMTI inhibitor 5-Amino 1MQ Weight Loss 5 amino 1 mq CAS : 42464-96-0 Factory Quotes - OEM [hhdpharm.com]
- 12. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1stoptimal.com [1stoptimal.com]

- 14. Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [5-Amino-1-methyl-2-oxoindoline CAS number verification]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1290326#5-amino-1-methyl-2-oxoindoline-cas-number-verification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com